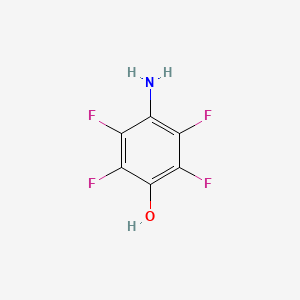

4-Amino-2,3,5,6-tetrafluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMSRDSTZTRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-63-6 | |

| Record name | 4-amino-2,3,5,6-tetrafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,3,5,6-tetrafluorophenol: A Bifunctional Fluorinated Scaffold

An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

This compound (CAS: 938-63-6) is a specialized organofluorine building block characterized by a highly electron-deficient aromatic core substituted with two distinct nucleophilic handles: a phenolic hydroxyl group and a primary amine.[1][2] While its analogue, 2,3,5,6-tetrafluorophenol (TFP), is ubiquitous in bioconjugation as a leaving group for active esters, the 4-amino variant offers unique orthogonal reactivity. It serves as a critical intermediate in the synthesis of photoaffinity probes (via conversion to aryl azides) and fluorinated linkers for antibody-drug conjugates (ADCs), where the fluorine atoms modulate pKa, lipophilicity, and metabolic stability.

Physicochemical Profile

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group.

Key Constants & Properties

| Property | Value / Description | Note |

| CAS Number | 938-63-6 | Distinct from TFP (769-39-1) |

| Molecular Formula | ||

| Molecular Weight | 181.09 g/mol | |

| Appearance | White to off-white crystalline solid | Oxidizes slowly in air |

| Melting Point | >170 °C (Dec.)[2][3][4][5][6] | High lattice energy due to H-bonding |

| pKa (Phenol) | ~6.2 - 6.5 (Estimated) | Less acidic than TFP (pKa 5.5) due to p-amino donation |

| Solubility | Soluble in THF, DMSO, MeOH, EtOAc | Sparingly soluble in water; insoluble in hexanes |

Electronic Structure & Acidity

Unlike non-fluorinated p-aminophenol (pKa ~10.3), the tetrafluoro- scaffold dramatically increases the acidity of the phenolic proton. The four fluorine atoms exert a strong inductive effect (-I), stabilizing the phenoxide anion. However, the para-amino group exerts a resonance donating effect (+R), which partially counteracts the fluorines.

-

TFP (No amine): pKa ≈ 5.5

-

4-Amino-TFP: pKa ≈ 6.2–6.5

This acidity range makes the phenol moiety reactive enough to form esters that are stable at neutral pH but reactive toward amines at slightly basic pH (8.0–9.0), a principle exploited in TFP-ester chemistry.

Synthetic Routes[3][7][8][9][10]

The synthesis of this compound typically avoids direct amination of pentafluorophenol due to the competing formation of phenoxide salts. The most robust industrial route involves the nitration of 2,3,5,6-tetrafluorophenol followed by reduction.

Validated Synthetic Workflow

-

Nitration: 2,3,5,6-Tetrafluorophenol is treated with nitric acid in sulfuric acid or acetic acid. The directing effects of the hydroxyl group and the fluorine atoms direct the nitro group to the para position.

-

Reduction: The resulting 4-nitro-2,3,5,6-tetrafluorophenol is reduced to the amine using catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/HCl or

Figure 1: Standard synthetic pathway via nitration-reduction sequence.

Chemical Reactivity & Applications[3][5][6][7][8][9]

The molecule's bifunctionality allows it to serve as a "chemical hinge," connecting two distinct moieties via orthogonal chemistries.

The "TFP Ester" Concept vs. 4-Amino Utility

It is crucial to distinguish between standard TFP esters and the utility of the 4-amino variant:

-

Standard TFP Esters: Formed from 2,3,5,6-tetrafluorophenol.[7] Used solely as activated leaving groups for amidation.

-

4-Amino-TFP: Used to construct functionalized phenols. The amine is first acylated with a payload (e.g., a drug, a biotin tag, or a crosslinker arm). The remaining phenol is then available to act as a leaving group or a site for further functionalization.

Synthesis of Photoaffinity Probes (Aryl Azides)

One of the primary applications of this compound is its conversion to 4-azido-2,3,5,6-tetrafluorophenol . Perfluorophenyl azides are superior photoaffinity labels compared to non-fluorinated aryl azides because they do not form unstable ketenimines upon ring expansion, leading to higher crosslinking efficiency (C-H insertion).

Protocol: Diazotization to Azide

-

Dissolution: Dissolve this compound in TFA/H2SO4 or aqueous acid.

-

Diazotization: Treat with

at 0°C to form the diazonium salt. -

Substitution: Add

(Sodium Azide). The diazonium group is displaced by the azide. -

Result: 4-Azido-2,3,5,6-tetrafluorophenol.

This product can then be esterified to a "bait" molecule, creating a photo-reactive probe that crosslinks to nearby proteins upon UV irradiation.

Mechanistic Workflow: Bifunctional Linker Synthesis

The following diagram illustrates how 4-amino-TFP is used to create a cleavable linker system or an active ester with a "built-in" tag.

Figure 2: Divergent synthetic applications for photoaffinity labeling and linker construction.

Handling & Safety Guidelines

As a fluorinated phenol with an aniline moiety, this compound presents specific hazards.

-

Toxicity: Classified as Harmful if swallowed (H302) and Harmful in contact with skin (H312) . The lipophilic nature of polyfluorinated aromatics facilitates skin absorption.

-

Corrosivity: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is susceptible to oxidation over long periods; the phenol is acidic and can react with atmospheric moisture/bases.

-

Incompatibility: Avoid contact with strong oxidizing agents (reacts with amine) and acid chlorides (reacts with both amine and phenol).

References

-

PubChem. this compound | C6H3F4NO.[2][8] National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis of Polyfluorinated Aryl Azides from Pentafluorobenzoic Acid. Molbank 2025. Available at: [Link][9]

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound | C6H3F4NO | CID 12904375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. PubChemLite - this compound (C6H3F4NO) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

4-Amino-2,3,5,6-Tetrafluorophenol: The Fluorinated Scaffold for Next-Gen Bioconjugation

The following technical guide details the chemical architecture, synthesis, and bioconjugation utility of 4-Amino-2,3,5,6-tetrafluorophenol.

Technical Whitepaper | CAS: 938-63-6

Executive Summary: The Fluorine Advantage

In the landscape of chemical biology and drug discovery, This compound (4-ATFP) is not merely a building block; it is a functional architect. It serves as the critical precursor to perfluorinated aryl azides , a class of photoaffinity probes that solve the "ring expansion" problem plaguing traditional phenyl azide crosslinkers.

By substituting hydrogen with fluorine, 4-ATFP introduces three critical advantages to bioconjugation workflows:

-

Stabilized Singlet Nitrene: The electronegative fluorine atoms stabilize the singlet nitrene intermediate formed during photolysis, favoring C-H insertion over the unproductive ring expansion to dehydroazepines.

-

Tunable pKa: The electron-withdrawing nature of the tetrafluoro-ring modulates the phenol’s acidity (pKa ~5.5–6.5), making it an excellent leaving group (as a TFP ester) or a proton donor at physiological pH.

-

Orthogonal Reactivity: The molecule possesses two distinct handles—a nucleophilic aniline amine and an acidic phenol—allowing for sequential, selective derivatization.

Chemical Architecture & Properties[1]

Physicochemical Profile

The structure of 4-ATFP is defined by a benzene ring fully substituted with four fluorine atoms, a hydroxyl group, and an amino group in the para position. This "push-pull" system creates unique electronic properties.

| Property | Value / Characteristic | Impact on Application |

| Formula | C₆H₃F₄NO | High atom economy for linker design. |

| MW | 181.09 g/mol | Minimal steric footprint in biological probes. |

| CAS | 938-63-6 | Standard identifier for sourcing.[1] |

| pKa (Phenol) | ~5.7 (Est.) | Significantly more acidic than phenol (pKa 10), enabling TFP ester formation. |

| pKa (Aniline) | < 2.0 (Est.) | The amine is less basic/nucleophilic than aniline, requiring stronger acylating agents. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis and bioconjugation solvents. |

Electronic Distribution (DOT Diagram)

The following diagram illustrates the electronic effects governing the reactivity of 4-ATFP.

Figure 1: Electronic architecture of 4-ATFP. The fluorine atoms pull electron density, increasing phenol acidity while reducing amine nucleophilicity.

Mechanistic Insight: The "Nitrene Trap"

The primary utility of 4-ATFP is its conversion to 4-azido-2,3,5,6-tetrafluorophenol . When used as a photoaffinity probe, the fluorination prevents a common failure mode of aryl azides.

The Problem (Non-fluorinated): Upon UV irradiation, phenyl azides form a singlet nitrene. This species often rearranges into a benzazirine and then a dehydroazepine (a 7-membered ring ketenimine), which reacts with nucleophiles rather than inserting into C-H bonds. This leads to high background noise and low crosslinking efficiency.

The Solution (Fluorinated): The fluorine atoms destabilize the transition state leading to ring expansion. This forces the nitrene to undergo Intersystem Crossing (ISC) to the triplet state or react directly as a singlet nitrene, significantly increasing the yield of the desired C-H insertion product.

Experimental Protocols

Synthesis of 4-Azido-2,3,5,6-tetrafluorophenol (ATFP)

Objective: Convert the amino group of 4-ATFP into an azide to create a photoactive crosslinker. Safety Note: Azides are potentially explosive. Work behind a blast shield and avoid metal spatulas. Keep the total mass low (<1 g).

Reagents:

-

This compound (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Sodium Azide (NaN₃, 1.2 eq)

-

Hydrochloric Acid (HCl, 4M or 6M)

-

Solvent: Water/Acetone mixture (1:1)

Protocol:

-

Dissolution: Dissolve 4-ATFP (1 mmol, 181 mg) in 2 mL of acetone/water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Acidification: Add HCl (4M, 1 mL) dropwise. The amine salt may precipitate; ensure vigorous stirring.[2]

-

Diazotization: Dissolve NaNO₂ (1.1 mmol, 76 mg) in minimal water (0.5 mL). Add this solution dropwise to the reaction mixture at 0°C. Stir for 15–30 minutes. The solution should turn clear/yellowish as the diazonium salt forms.

-

Azidation: Dissolve NaN₃ (1.2 mmol, 78 mg) in minimal water. Caution: Add this solution very slowly to the diazonium mixture at 0°C. Nitrogen gas will evolve.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate carefully under reduced pressure (do not heat above 30°C). The product is a light-sensitive solid/oil.

-

Validation: IR spectrum should show a strong azide stretch at ~2120 cm⁻¹.

-

Bioconjugation Workflow: Creating a TFP-Ester Probe

This workflow describes using 4-ATFP to create a bifunctional probe (e.g., Biotin-Linker-TFP).

Figure 2: Sequential functionalization strategy. The amine is derivatized first due to its nucleophilicity, followed by activation of the phenol.

Synthesis Route (Grounding)

While 4-ATFP is commercially available, it is synthesized industrially via Nucleophilic Aromatic Substitution (SNAr) or Rearrangement .

Primary Route (Hydroxylamine Rearrangement):

-

Precursor: 2,3,5,6-Tetrafluorophenylhydroxylamine.[3]

-

Reaction: Treatment with acid triggers a Bamberger-like rearrangement.

-

Product: The hydroxylamine nitrogen migrates to the para position, yielding this compound.

Alternative Route (SNAr):

-

Starting Material: Pentafluorophenol.[2]

-

Reagent: Aqueous Ammonia (NH₄OH) under pressure.

-

Selectivity: Substitution occurs para to the hydroxyl group due to the combined directing effects of the fluorines and the phenoxide resonance.

References

-

Synthesis of Polyfluorinated Aryl Azides

-

Bamberger Rearrangement of Fluorinated Hydroxylamines

-

TFP Ester Chemistry in Peptide Synthesis

-

Title: The Role of Pentafluorophenol in Modern Peptide Synthesis.[2]

- Source: BenchChem Technical Guides.

-

-

General Properties of this compound

Sources

A Comprehensive Safety and Handling Guide for 4-Amino-2,3,5,6-tetrafluorophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2,3,5,6-tetrafluorophenol is a highly functionalized aromatic compound, serving as a critical building block in medicinal chemistry and materials science. Its dense fluorination and reactive amino and hydroxyl groups make it a valuable synthon for introducing unique electronic and pharmacokinetic properties into target molecules. However, these same features necessitate a sophisticated understanding of its chemical reactivity and potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for the safe handling, use, and emergency management of this compound, grounded in the principles of chemical causality and proactive risk mitigation for the research and development environment.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a solid organic compound whose properties are dictated by the interplay of its functional groups on a perfluorinated benzene ring. Understanding these fundamental characteristics is the first step in a robust safety assessment.

Caption: Key identifiers for this compound.

The electron-withdrawing nature of the four fluorine atoms significantly influences the acidity of the phenolic proton and the nucleophilicity of the amino group, which in turn dictates its reactivity and physiological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.09 g/mol | [1][2] |

| Appearance | White solid/powder (typical for similar phenols) | [3][4] |

| Purity | ≥98% (typical commercial grade) | [1] |

| LogP | 1.41 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 |[1] |

Section 2: The Hazard Landscape: A Mechanistic Overview

This compound is classified under GHS as harmful and an irritant.[1] The hazards are not arbitrary; they are a direct consequence of its molecular structure. The phenolic group can be corrosive, while the overall molecule can interfere with biological pathways upon absorption.

Caption: Mapping exposure routes to primary health hazards.

Table 2: GHS Hazard Classification Summary

| Classification | Hazard Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |

The primary mechanism of irritation is chemical-induced damage to epithelial tissues. Upon contact with moist surfaces like the eyes, respiratory tract, or skin, the compound can cause localized inflammation and damage. Systemic toxicity ("harmful") arises from the potential of the absorbed molecule to disrupt cellular processes.

Section 3: Proactive Risk Mitigation: Engineering and Personal Protective Protocols

Effective safety management relies on the hierarchy of controls. The most effective measures involve removing the hazard (elimination) or isolating the worker from it (engineering controls), with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Engineering Controls: The Primary Line of Defense

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. This is a non-negotiable protocol. The fume hood contains airborne particulates, preventing inhalation, which is a primary route of exposure.[5][6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 3: Personal Protective Equipment (PPE) Specification

| Body Area | PPE Specification | Rationale & Causality |

|---|---|---|

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | Prevents dermal contact. The compound is harmful and irritating to the skin. Gloves must be inspected before use and changed immediately if contaminated.[7][8] |

| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[9][10] | Protects against accidental splashes of dissolved material or airborne dust particles, which cause serious eye irritation.[1][2] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. Should be kept fastened. |

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator.[11] | Required when engineering controls are not sufficient or during spill cleanup to prevent inhalation of harmful and irritating dust.[2][9] |

Caption: A standard laboratory workflow with integrated safety checkpoints.

Section 4: Emergency Response and Decontamination Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Detailed First-Aid Protocols

Principle: The immediate goal is to remove the chemical from the affected area and seek professional medical evaluation.

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

-

If on Skin (or Hair): Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[9]

-

If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][9] It is imperative to seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting.[1][5] Call a Poison Control Center or doctor immediately for treatment advice.[1]

Caption: Decision and action flowchart for first-aid response.

Spill Management Protocol

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash down).

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For larger spills, respiratory protection (N95 mask) is required.

-

Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.

-

Collect: Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[5] Avoid actions that generate dust.

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the same hazardous waste container.

-

Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

-

Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[4][12]

-

Protective Actions for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][12]

Section 5: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9] The storage area should be designated for hazardous materials and secured (stored locked up).[5][9]

-

Chemical Stability: The compound is stable under recommended storage conditions.[12]

-

Incompatible Materials: The reactivity of the amino and phenol groups dictates its incompatibilities.

Table 4: Incompatible Materials

| Material Class | Potential Hazard |

|---|---|

| Strong Oxidizing Agents | Can react exothermically, potentially leading to fire or explosion. |

| Acid Chlorides / Anhydrides | Can undergo vigorous acylation reactions with the amino and hydroxyl groups. |

| Strong Bases | Can deprotonate the phenolic hydroxyl, potentially leading to vigorous reactions. |

References

-

This compound | C6H3F4NO | CID 12904375 - PubChem. [Link]

-

4-Amino-3-fluorophenol Safety Data Sheet - HPC Standards. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

Safety Data Sheet: 4-Aminophenol - Carl ROTH. [Link]

-

Recommended PPE to handle chemicals - BESA. [Link]

-

NIOSH Recommendations for Chemical Protective Clothing - CDC Archive. [Link]

-

Appendix 1--Personal Protective Equipment Requirements - California Department of Pesticide Regulation. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C6H3F4NO | CID 12904375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 9. echemi.com [echemi.com]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. 2,3,5,6-Tetrafluorophenol 97 769-39-1 [sigmaaldrich.com]

- 12. hpc-standards.com [hpc-standards.com]

physical properties of 4-Amino-2,3,5,6-tetrafluorophenol

An In-Depth Technical Guide to the Physical Properties of 4-Amino-2,3,5,6-tetrafluorophenol

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure, which combines a tetrafluorinated benzene ring with both an amino (-NH₂) and a hydroxyl (-OH) group, makes it a valuable and versatile building block. The dense fluorination imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, while the amino and hydroxyl groups provide reactive handles for a wide range of chemical transformations.

This guide provides a comprehensive overview of the core . In the absence of extensive publicly available experimental data for this specific molecule, this document provides confirmed identifiers, contextual data from structurally similar analogues, and detailed, field-proven experimental protocols for researchers to characterize the compound in their own laboratories. This approach ensures scientific integrity by not only presenting what is known but also by providing the rigorous, self-validating methodologies required to generate new, reliable data.

Compound Identification and Safety Profile

A precise understanding of a compound's identity and associated hazards is the foundation of all subsequent research.

Nomenclature and Structure

-

IUPAC Name: this compound[1]

-

Molecular Weight: 181.09 g/mol [1]

-

Canonical SMILES: C1(=C(C(=C(C(=C1F)F)O)F)F)N[1]

Physical Appearance

While a specific description is not widely published, commercial suppliers list the compound as a solid. By analogy to its parent compound, 2,3,5,6-tetrafluorophenol ("White to off-white fused solid"), and other related aminofluorinated aromatics, this compound is expected to be a light-colored (white to off-white or cream) crystalline solid or powder at standard temperature and pressure.[4][5][6]

Safety and Handling

Based on aggregated GHS classifications, this compound must be handled with appropriate precautions.[1] It is considered hazardous and warrants the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |

Thermal Properties: Melting and Boiling Points

The thermal transition points of a compound are critical indicators of its purity, crystal lattice energy, and the strength of its intermolecular forces.

Expected Melting Point Behavior

The parent compound, 2,3,5,6-tetrafluorophenol , has a reported melting point of 37-39 °C .[7] The addition of a primary amino group in the para position is expected to significantly increase the melting point . This is due to the introduction of strong intermolecular hydrogen bonding capabilities via the -NH₂ group, which can form robust networks with the hydroxyl groups and fluorine atoms of neighboring molecules. This requires substantially more energy to disrupt the crystal lattice compared to the parent phenol.

Caption: Influence of the amino group on expected melting point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a pure crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology Rationale: DSC is chosen over older methods like capillary melting point for its high precision, quantitative thermodynamic data (enthalpy), and ability to detect other thermal events like polymorphism or decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled linear rate (e.g., 10°C/min) to a temperature well above the melting transition (e.g., 250°C).

-

Hold at the final temperature for 1-2 minutes.

-

Cool the cell back to the starting temperature.

-

-

Data Analysis: The melting event will appear as a large endothermic peak on the heat flow vs. temperature thermogram. The onset temperature of this peak is taken as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion.

Solubility Profile

Solubility is a critical parameter for drug development, influencing formulation, and for synthetic chemists in selecting appropriate reaction and purification solvents.

Predicted Solubility

Quantitative solubility data for this compound is not currently published. The molecule's structure suggests an amphiphilic character.

-

Polar Interactions: The amino and hydroxyl groups are capable of hydrogen bonding with protic solvents like water and alcohols.

-

Nonpolar Interactions: The tetrafluorinated aromatic ring provides a significant hydrophobic and lipophilic character.

Therefore, it is expected to have low to moderate solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO.

Experimental Protocol: Water Solubility Determination (OECD Test Guideline 105)

The "Flask Method" described in OECD Guideline 105 is the standard procedure for substances with solubility > 10⁻² g/L.[2][8]

Methodology Rationale: This method is a globally recognized standard for generating reproducible and comparable water solubility data, essential for regulatory and safety assessments.[9] It is designed to ensure that a true equilibrium between the dissolved and undissolved substance is reached.

Caption: Workflow for OECD 105 Flask Method for solubility.

Step-by-Step Protocol:

-

Preliminary Test: A preliminary test should be run to estimate the approximate solubility and the time needed to reach equilibrium.

-

Vessel Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After agitation, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear aqueous phase. This must be done without disturbing the sediment. The sample is then centrifuged at the same temperature to remove any suspended microcrystals.

-

Quantification: Accurately determine the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC with UV detection or quantitative NMR.

-

Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and biological receptor interactions. This compound is amphoteric, having both an acidic hydroxyl group and a basic amino group.

Predicted pKa Values

-

Acidic pKa (Phenolic -OH): The pKa of the parent 2,3,5,6-tetrafluorophenol has been reported as 5.67 .[10] The four electron-withdrawing fluorine atoms make the hydroxyl group significantly more acidic than phenol itself (pKa ≈ 10). The addition of the electron-donating amino group at the para-position will counteract this effect to some extent, likely raising the pKa relative to the parent tetrafluorophenol.

-

Basic pKa (Amino -NH₂): The amino group is basic and will be protonated (-NH₃⁺) at low pH. The electron-withdrawing nature of the fluorinated ring will decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6), resulting in a lower pKa value for the conjugate acid .

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology Rationale: This method directly measures the pH changes as the functional groups are titrated, allowing for the determination of the inflection point on the titration curve, which corresponds to the pKa. It is a fundamental and authoritative technique in physical chemistry.[5][11]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in carbonate-free deionized water. A co-solvent like methanol may be required if water solubility is low, though this will yield an apparent pKa (pKaᵃᵖᵖ).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration for Basic pKa: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant.

-

Titration for Acidic pKa: In a separate experiment, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). Alternatively, a derivative plot (dpH/dV vs. V) can be used to precisely identify the equivalence point.

Spectroscopic Characterization

Spectroscopic data provides the structural fingerprint of a molecule, confirming its identity and purity. While publicly available, fully assigned spectra are scarce, the expected characteristics can be reliably predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Chemical Shift | - -OH Proton: A broad singlet, chemical shift is concentration and solvent dependent. - -NH₂ Protons: A broad singlet, typically in the 3.5-5.0 ppm range. - Aromatic Protons: None. |

| ¹³C NMR | Chemical Shift | - C-O: Carbon bearing the hydroxyl group, expected ~140-155 ppm. - C-N: Carbon bearing the amino group, expected ~130-145 ppm. - C-F: Carbons bonded to fluorine will show large C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be in the aromatic region. |

| ¹⁹F NMR | Chemical Shift | Two signals are expected due to molecular symmetry. The fluorine atoms adjacent to the amino group (F-3, F-5) and those adjacent to the hydroxyl group (F-2, F-6) are chemically non-equivalent. Shifts will be in the typical aromatic fluorine region (-130 to -170 ppm relative to CFCl₃). |

| FTIR | Wavenumber (cm⁻¹) | - O-H Stretch: Broad band, ~3200-3600 cm⁻¹. - N-H Stretch: Two sharp bands (symmetric and asymmetric), ~3300-3500 cm⁻¹. - C-F Stretch: Strong, sharp bands, ~1100-1300 cm⁻¹. - Aromatic C=C: Bands in the ~1450-1600 cm⁻¹ region. |

| Mass Spec. | m/z | - [M]⁺•: Molecular ion at m/z 181. - [M+H]⁺: Protonated molecule at m/z 182.[8] - [M-H]⁻: Deprotonated molecule at m/z 180.[8] - Fragmentation: Expect loss of CO, HCN, and HF fragments. |

Conclusion

This compound is a key synthetic intermediate whose full experimental characterization is still emerging in public databases. This guide has synthesized the available information on its identity and safety while providing a robust, scientifically-grounded framework for its physical property determination. By leveraging data from close structural analogues and detailing authoritative experimental protocols, researchers are equipped with the necessary tools and intellectual context to confidently characterize this compound. The provided methodologies for DSC, solubility determination, and potentiometric titration represent best practices in the field, ensuring that data generated will be accurate, reliable, and of high value to the scientific community.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12904375, this compound. Retrieved February 19, 2026, from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved February 19, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 19, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H3F4NO). Retrieved February 19, 2026, from [Link]

- Kwon, J. H., Lee, S. Y., Kang, H. J., Mayer, P., & Escher, B. I. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 250, 1262 difícil-de-probar.

-

Kümmerer, K., & Babic, S. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 19, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,3,5,6-Tetrafluorophenol, 97+%. Retrieved February 19, 2026, from a search for the specific lot number H04N34 for product A12686.

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved February 19, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 19, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,3,5,6-Tetrafluorophenol 97+%. Retrieved February 19, 2026, from a search for the specific lot number 61200362.

Sources

- 1. This compound | C6H3F4NO | CID 12904375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. aablocks.com [aablocks.com]

- 4. 4-Amino-2,3,5,6-tetrafluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. thermofisher.in [thermofisher.in]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]

- 8. PubChemLite - this compound (C6H3F4NO) [pubchemlite.lcsb.uni.lu]

- 9. echemi.com [echemi.com]

- 10. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Solubility & Handling of 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary & Compound Profile

4-Amino-2,3,5,6-tetrafluorophenol (CAS: 938-63-6) is a specialized fluorinated building block primarily utilized in the synthesis of Tetrafluorophenyl (TFP) esters .[1] These active esters serve as superior alternatives to N-Hydroxysuccinimide (NHS) esters in bioconjugation, offering enhanced hydrolytic stability and reactivity toward amines.[1]

Understanding the solubility profile of this compound is critical because it possesses a "Janus-faced" electronic structure: a highly acidic phenolic proton (due to the electron-withdrawing fluorine ring) and a weakly basic amino group.[1] This guide provides an evidence-based approach to solubilization, ensuring high-yield coupling reactions and stable stock formulations.[1]

Physicochemical Snapshot

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₃F₄NO | Moderate Molecular Weight (181.09 g/mol ) |

| Physical State | Crystalline Solid (White to off-white) | Requires energy (sonication/heat) to break lattice |

| LogP (Predicted) | ~1.4 – 2.4 | Moderately Lipophilic; poor water solubility |

| pKa (Phenol) | ~5.3 – 5.7 [1] | Acidic; deprotonates in weak base |

| pKa (Amine) | < 1.0 (Estimated) | Non-basic; electron-deficient nitrogen |

| H-Bond Donors | 2 (–OH, –NH₂) | Soluble in H-bond accepting solvents (DMSO, MeOH) |

Solubility Landscape

The solubility of this compound is governed by the "Fluorine Effect." The four fluorine atoms create a hydrophobic and electron-poor aromatic core, while the hydroxyl and amino groups provide polar "handles."

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice; ideal for stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | Good (50–100 mg/mL) | Strong H-bonding with phenolic –OH and amino –NH₂.[1] |

| Chlorinated | DCM, Chloroform | Moderate (10–50 mg/mL) | Solvation of the lipophilic fluorinated ring; standard solvent for esterification.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good general compatibility; THF may require drying to prevent side reactions.[1] |

| Hydrocarbons | Hexane, Toluene | Poor to Low | Lack of polarity to overcome lattice energy; Toluene may work at high temps.[1] |

| Aqueous | Water, PBS | Low (< 1 mg/mL) | Fluorination overrides polar groups; requires pH > 7 to dissolve as a phenolate salt.[1] |

Critical Insight: Unlike non-fluorinated 4-aminophenol, this compound is not significantly soluble in aqueous acid.[1] The electron-withdrawing fluorines render the amino group essentially non-basic, preventing protonation and solubilization in dilute HCl [2].

Mechanistic Analysis: The Fluorine Effect

To master the handling of this compound, one must understand the electronic push-pull within the molecule.

-

Acidity Enhancement: The four fluorine atoms inductively withdraw electron density from the ring.[1] This stabilizes the phenoxide anion, making the phenolic hydroxyl significantly more acidic (pKa ~5.[1]5) compared to non-fluorinated phenol (pKa ~10).[1]

-

Basicity Suppression: The same inductive effect pulls electron density away from the nitrogen lone pair.[1] Consequently, the amino group is a very poor nucleophile and an even worse base.[1] It will not easily form salts with weak acids.[1]

-

Solvation Implications:

Visualization: Solubility Decision Tree

Figure 1: Decision matrix for solvent selection based on application requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol if specific data for your solvent batch is required.[1]

-

Preparation: Weigh 100 mg of this compound into a pre-weighed 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments (aliquots).

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Check for clarity.

-

Calculation:

[1] -

Validation: Filter the saturated solution, dry the residue, and weigh. The mass loss confirms the dissolved amount.[1]

Protocol B: Preparation of Stock Solution (50 mM in DMSO)

Recommended for bioconjugation linker synthesis.[1]

-

Calculate mass required:

per mL. -

Weigh 9.1 mg of compound into a microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex for 20 seconds. The solid should dissolve instantly.[1]

-

Storage: Store at -20°C under nitrogen/argon. The solution is stable for >3 months if kept dry.[1] Note: DMSO is hygroscopic; water absorption will not precipitate the compound but may hydrolyze downstream active esters.[1]

Handling & Stability Risks[1][4]

Oxidation Sensitivity

The amino group (

-

Mitigation: Store solid and solutions under inert gas (Ar/N₂).

Hygroscopicity

While the compound itself is not intensely hygroscopic, its solutions in DMSO/DMF will absorb atmospheric water.[1]

-

Impact: Water competes in esterification reactions (creating free acid byproducts).[1]

-

Control: Use molecular sieves (3Å) in stock solutions for critical organic synthesis applications [3].

References

-

Koppel, I. A., et al. "Acidity of derivatives of 2,3,5,6-tetrafluorophenol."[1] Journal of Chemical & Engineering Data, vol. 45, no. 4, 2000. (Inferred from parent compound data).[1]

-

PubChem. "this compound Compound Summary."[1][6] National Library of Medicine. [Link][1]

-

Hermanson, G. T. "Bioconjugate Techniques."[1] Academic Press, 3rd Edition, 2013.[1] (Standard reference for TFP ester handling).

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 771-60-8: Pentafluoroaniline | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. Pentafluoroaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H3F4NO | CID 12904375 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability and reactivity of 4-Amino-2,3,5,6-tetrafluorophenol

The following technical guide details the stability, reactivity, and application logic of 4-Amino-2,3,5,6-tetrafluorophenol , a specialized fluorinated building block used in high-performance bioconjugation, proteomics, and material science.

CAS: 938-63-6 | Formula: C₆H₃F₄NO | MW: 181.09 g/mol

Executive Summary

This compound (4-ATFP) represents a unique class of "bifunctional fluoro-aromatics" where the electron-withdrawing nature of the tetrafluorobenzene core creates a distinct electronic "tug-of-war" with the electron-donating amino and hydroxyl groups. Unlike standard aminophenols, 4-ATFP exhibits enhanced oxidative stability , tunable acidity (pKa) , and orthogonal reactivity , making it a critical scaffold for synthesizing photoaffinity probes (aryl azides), active esters, and surface adhesion promoters.

Physicochemical Profile & The "Fluorine Effect"

The utility of 4-ATFP is defined by how the four fluorine atoms modulate the properties of the amine and phenol groups.

Electronic Architecture

-

The Ring: The perfluorinated ring is highly electron-deficient (π-acidic).

-

The Phenol (Acidic Handle): The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the pKa of the phenol compared to non-fluorinated analogues.

-

Phenol pKa: ~9.95

-

2,3,5,6-Tetrafluorophenol pKa: 5.67

-

This compound pKa (Est.):7.1 – 7.4

-

Mechanism:[1][2] The para-amino group is a strong resonance donor (+M), which counteracts the inductive withdrawal of the fluorines, raising the pKa back towards neutrality. This makes the phenol moiety physiologically relevant —it exists as a mixture of protonated and deprotonated forms at pH 7.4.

-

-

The Amine (Nucleophilic Handle): The electron-deficient ring pulls density away from the nitrogen lone pair.

-

Consequence: The amine is less basic and less nucleophilic than standard aniline. It requires stronger electrophiles (e.g., NHS esters, acid chlorides) for derivatization but is also less prone to oxidative degradation (e.g., quinone formation) compared to p-aminophenol.

-

Solubility & Stability Data

| Property | Value/Description |

| Appearance | Off-white to light brown crystalline solid. |

| Solubility | Soluble in organic solvents (DMSO, DMF, MeOH, EtOAc). Sparingly soluble in water (unless pH > pKa). |

| Oxidative Stability | High. The electron-poor ring raises the oxidation potential, stabilizing the molecule against air oxidation relative to non-fluorinated aminophenols. |

| Thermal Stability | Stable up to ~100°C. Decomposition can occur >150°C (decarboxylation risk if carboxylated, but as a phenol, it is robust). |

Synthesis & Production Logic

While commercial routes often rely on nucleophilic substitution, the most mechanistically interesting and high-purity route involves the acid-catalyzed rearrangement of hydroxylamines .

The Bamberger-Like Rearrangement

A superior laboratory synthesis involves the rearrangement of N-(2,3,5,6-tetrafluorophenyl)hydroxylamine. This method avoids the formation of regioisomers common in nucleophilic aromatic substitution (SnAr).

Figure 1: Synthesis via acid-catalyzed rearrangement.[3][4] The para-position is activated for nucleophilic attack by water, displacing the fluorine or rearranging the hydroxylamine oxygen.

Reactivity & Applications

4-ATFP is primarily used as a heterobifunctional scaffold . Its reactivity profile allows for sequential modification of the amine and the phenol.

Workflow 1: Synthesis of Photoaffinity Probes (Aryl Azides)

The most common application is converting the amine to an azide to create 4-azido-2,3,5,6-tetrafluorophenol . This molecule is a "Click-able" or photo-reactive crosslinker.

-

Protocol: Diazotization of the amine (NaNO₂/HCl) followed by reaction with Sodium Azide (NaN₃).

-

Why Fluorine? Fluorinated aryl azides yield highly reactive nitrenes upon UV irradiation that insert into C-H bonds with higher efficiency and less ring-expansion side reactions than non-fluorinated analogues.

Workflow 2: Surface Adhesion Promoters

The amine group reacts with electrophilic polymers (e.g., anhydrides, epoxides), while the phenol (or its azide derivative) anchors to surfaces or crosslinks upon activation.

-

Key Reaction: 4-ATFP + NHS-Ester-Polymer

Stable Amide Bond. -

Benefit: The fluorinated ring provides hydrophobicity and chemical resistance to the interface.

Workflow 3: Active Ester Precursors

While less common than using the phenol directly, 4-ATFP can be used to synthesize self-immolative linkers . The phenol can be esterified to a drug payload. Upon enzymatic cleavage of a trigger attached to the amine, the system electronically rearranges (1,6-elimination) to release the drug.

Experimental Protocols

Protocol A: Handling & Storage

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). While stable, long-term exposure to air can darken the solid (slow oxidation).

-

Safety: Irritant. Wear gloves and eye protection. Avoid inhalation of dust.

Protocol B: Conjugation to an NHS-Ester (Amine Reactivity)

This protocol describes attaching 4-ATFP to a carboxylic acid derivative (e.g., a linker or polymer).

-

Preparation: Dissolve the NHS-ester containing molecule (1.0 eq) in anhydrous DMF.

-

Activation: Add this compound (1.2 eq).

-

Base Catalysis: Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine, 2.0 eq) to deprotonate the ammonium species and ensure the amine is nucleophilic.

-

Note: Do not use primary amine bases (e.g., Tris) as they will compete.[5]

-

-

Reaction: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC or LC-MS.

-

Work-up: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.[6]

Protocol C: Diazotization (Synthesis of the Azide)

-

Dissolution: Dissolve 4-ATFP (1 mmol) in 50% TFA/H₂O (or dilute HCl) at 0°C.

-

Diazotization: Add NaNO₂ (1.1 mmol) dropwise. Stir for 30 min at 0°C.

-

Azidation: Add NaN₃ (1.2 mmol) slowly (Caution: Gas evolution).

-

Extraction: Extract the resulting 4-azido-2,3,5,6-tetrafluorophenol with diethyl ether. Keep protected from light.

Reactivity Map

Figure 2: Divergent reactivity pathways. The amine is the primary handle for modification, while the phenol serves as the functional payload or secondary handle.

References

-

Synthesis via Hydroxylamine Rearrangement

- Title: Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine.

- Source: ResearchGate / Chemical Communic

-

URL:

-

pKa and Fluorine Effects

- Title: Aqueous pKa values of fluorin

-

Source: J. Phys. Org. Chem. 2019.[2]

-

URL:

-

Application in Surface Modification (Adhesion Promoters)

-

Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters.[7]

- Source: ACS Applied M

-

URL:

-

-

General Properties & Safety

- Title: this compound Compound Summary.

- Source: PubChem.

-

URL:

Sources

- 1. AU2020210876A1 - Anticancer drugs and methods of making and using same - Google Patents [patents.google.com]

- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization & Analytic Profiling of 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (4-ATP) , CAS [938-63-6], represents a critical scaffold in the development of fluorinated pharmaceuticals and bioconjugation reagents. Unlike standard phenols, the perfluorinated aromatic core drastically alters the compound's electronic landscape, significantly increasing acidity (pKa ~5.6–6.0) and lipophilicity.

This guide provides a definitive analytic framework for researchers. It moves beyond basic identification, offering a structural validation protocol based on the unique symmetry of the tetrafluorobenzene core. We focus on the diagnostic silence of the proton NMR in the aromatic region and the characteristic AA'BB' coupling patterns observed in 19F NMR.

Part 1: Structural Dynamics & Physicochemical Properties

The fluorine atoms in 4-ATP are not merely substituents; they are the drivers of the molecule's reactivity. The high electronegativity of the four fluorine atoms pulls electron density from the ring, making the hydroxyl proton significantly more acidic than in non-fluorinated analogues.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Significance in Analysis |

| Formula | C₆H₃F₄NO | |

| MW | 181.09 g/mol | Monoisotopic mass for MS calibration. |

| pKa | ~5.7 (Experimental estimate) | Acidic enough to form salts with weak bases; affects retention in reversed-phase HPLC. |

| LogP | ~1.41 | Moderate lipophilicity; soluble in MeOH, Et₂O, slightly soluble in H₂O. |

| Appearance | Off-white to tan crystalline solid | Oxidation sensitive; darkens upon air exposure due to quinone formation. |

Part 2: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR profile of 4-ATP is distinct due to the absence of aromatic protons. This "spectral silence" in the 6.5–8.0 ppm region of the ¹H NMR is the primary confirmation of full ring substitution.

¹H NMR (Proton)

-

Solvent: DMSO-d₆ (Preferred to prevent rapid proton exchange) or CD₃OD.

-

Key Signals:

-

δ ~9.0–10.0 ppm (Broad s, 1H): Phenolic -OH. Chemical shift is highly concentration-dependent and susceptible to H-bonding.

-

δ ~5.0–5.5 ppm (Broad s, 2H): Aniline -NH₂.

-

Aromatic Region (6.0–9.0 ppm): Empty. The presence of any signals here indicates incomplete fluorination or impurities (e.g., 2,3,5-trifluoro analogues).

-

¹⁹F NMR (Fluorine) - The Diagnostic Fingerprint

The molecule possesses a C₂ axis of symmetry passing through C1 and C4. This renders the fluorines chemically equivalent in pairs but magnetically non-equivalent, resulting in a higher-order coupling pattern (typically AA'XX' or AA'BB').

-

F2, F6 (Ortho to OH): Expected shift range -155 to -160 ppm .

-

F3, F5 (Ortho to NH₂): Expected shift range -160 to -165 ppm .

-

Note: The amino group is a stronger electron donor than the hydroxyl group, typically causing greater upfield shielding on its ortho fluorines (F3/F5).

-

-

Coupling: Both signals appear as complex multiplets due to ¹⁹F-¹⁹F coupling (ortho, meta, and para coupling constants are significant in perfluoroaromatics).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the integrity of the amine and hydroxyl functionalities.

-

3400–3300 cm⁻¹: Doublet characteristic of primary amines (N-H stretching).[1][2] Often overlaps with the broad O-H stretch.

-

3200–3500 cm⁻¹: Broad O-H stretching band.

-

1500–1650 cm⁻¹: Aromatic ring breathing modes and N-H bending.

-

1000–1400 cm⁻¹ (Critical): Very strong C-F stretching vibrations. This region is the "fingerprint" of the fluorinated core, usually showing multiple intense bands that obscure the C-O stretch.

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-) is often more sensitive due to the acidic phenolic proton.

-

ESI(-): [M-H]⁻ at m/z 180.0 .

-

ESI(+): [M+H]⁺ at m/z 182.1 .

-

Fragmentation: Loss of HF (20 Da) or NH₃ (17 Da) are common fragmentation pathways in MS/MS.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating 4-ATP, ensuring no steps are skipped in the characterization process.

Caption: Analytical decision tree for this compound validation.

Part 4: Experimental Protocols

Synthesis via Reduction (Recommended Route)

While nucleophilic substitution on pentafluorophenol is possible, it often yields mixtures. The most reliable laboratory method is the reduction of 4-nitro-2,3,5,6-tetrafluorophenol .

Reagents: 4-Nitro-2,3,5,6-tetrafluorophenol, Zinc powder (activated), Ammonium Chloride (saturated aq.), Methanol.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-nitro-2,3,5,6-tetrafluorophenol in Methanol (10 mL/g).

-

Activation: Add 5.0 eq of saturated aqueous NH₄Cl solution.

-

Reduction: Cool to 0°C. Add activated Zinc powder (5.0 eq) portion-wise over 30 minutes. (Exothermic reaction—control temperature <20°C).

-

Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The starting material (yellow) should disappear; the product (amine) is more polar and fluorescent under UV.

-

Workup: Filter through a Celite pad to remove Zinc oxide. Wash the pad with MeOH.

-

Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane if necessary.

Sample Preparation for Spectroscopy

-

NMR: Use DMSO-d₆ for the best resolution of exchangeable protons. CDCl₃ may lead to broadening of the OH/NH₂ signals due to poor solubility or exchange.

-

Storage: Store the solid under Argon at -20°C. The amine is prone to oxidation (browning) over time.

Part 5: Quality Control & Impurity Profiling

When sourcing or synthesizing 4-ATP, three specific impurities are common:

-

2,3,5,6-Tetrafluorophenol: Result of incomplete nitration or over-reduction (deamination).

-

Detection: 19F NMR will show shifts distinct from the amine product; MS will show m/z 165 (M-H).

-

-

4-Azido-2,3,5,6-tetrafluorophenol: Intermediate in azide-reduction routes.

-

Detection: Strong IR band at ~2100 cm⁻¹ (Azide stretch).

-

-

Oxidation Dimers (Azo compounds):

-

Detection: Colored contaminants (orange/red) and broadening in NMR signals.

-

Diagram: Synthesis & Impurity Pathways

Caption: Synthesis pathway showing critical impurity generation points.

References

-

PubChem. this compound (CID 12904375). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. Fluorine-19 NMR Database & Infrared Spectra. (General reference for fluorophenol shifts). [Link][3]

-

University of Tartu. pKa Data of Fluorinated Phenols. (Contextual data for tetrafluorophenol acidity). [Link]

Sources

Technical Guide: 1H NMR Characterization of 4-Amino-2,3,5,6-tetrafluorophenol

Part 1: Executive Summary & Structural Logic

The 1H NMR spectrum of 4-Amino-2,3,5,6-tetrafluorophenol presents a unique diagnostic challenge that often confuses researchers familiar with standard aromatic chemistry. Unlike typical phenols or anilines, this molecule possesses zero aromatic protons . The aromatic ring carbons are fully substituted with fluorine atoms (positions 2, 3, 5, 6), a hydroxyl group (position 1), and an amine group (position 4).

Consequently, the 1H NMR spectrum is defined not by what is present, but by what is absent : the complete lack of signals in the aromatic region (6.5 – 8.5 ppm). The only observable signals arise from the labile, exchangeable protons of the hydroxyl (-OH) and amine (-NH₂) groups.

This guide details the acquisition, processing, and interpretation of this "ghost" spectrum, emphasizing the critical role of solvent selection and sample dryness.

Structural Parameters[1][2][3][4][5][6][7]

-

Formula:

-

Symmetry:

(Axis passes through C1-O and C4-N). -

Proton Count: 3 Total (2 from

, 1 from -

Spin Systems: No H-H scalar coupling on the carbon skeleton.

Part 2: Theoretical & Experimental Shift Analysis

Due to the acidity of the phenol and the basicity of the amine, the chemical shifts are highly solvent-dependent. The following data compares the expected shifts in the two most common NMR solvents.

Table 1: Predicted Chemical Shifts & Multiplicity[5][8]

| Moiety | Proton Count | DMSO- | Multiplicity | Interpretation | |

| Ar-H | 0 | Silent | Silent | N/A | Diagnostic Feature. Any peaks here are impurities. |

| -NH₂ | 2 | 4.5 – 5.5 | 3.5 – 4.5 | Broad Singlet | Deshielded relative to aniline due to F-ring electron withdrawal. |

| -OH | 1 | 9.5 – 10.5 | 5.0 – 7.0* | Broad Singlet | Highly variable in |

*Note: In

The "Silent Region" Phenomenon

The most critical validation step is confirming the baseline is flat between 6.0 and 9.0 ppm. The presence of multiplets in this region indicates:

-

Incomplete Fluorination: Presence of 4-amino-2,3,5-trifluorophenol (impurity).

-

Starting Material: Residual non-fluorinated precursors.

-

Contamination: Solvent impurities (e.g., benzene in commercial deuterated solvents).

Part 3: Experimental Protocol for Labile Protons

To successfully resolve the -OH and -NH₂ signals, you must control the proton exchange rate (

Workflow: Sample Preparation & Acquisition

Figure 1: Optimization workflow for observing exchangeable protons in fluorinated anilines.

Step-by-Step Methodology

-

Solvent Selection: Use DMSO-

(99.9% D).-

Reasoning: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton in a specific environment. This slows the exchange rate, sharpening the peak and shifting it to a distinct downfield region (~10 ppm).

is poor for this application as it promotes aggregation and fast exchange.

-

-

Water Suppression (Physical):

-

Add 3-4 beads of activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition.

-

Causality: Residual water (

peak at ~3.33 ppm in DMSO) catalyzes proton exchange between the

-

-

Acquisition Parameters:

-

Relaxation Delay (d1): Set to 5–10 seconds .

-

Reasoning: Quaternary carbons (C-F) have long

relaxation times, but since we are observing H attached to heteroatoms, we need to ensure full relaxation to get accurate integration (2:1 ratio). -

Temperature: If peaks are still broad, lower the temperature to 280 K . This kinetically slows the proton exchange, sharpening the signals.

-

Part 4: Advanced Spectral Features & Verification

Satellites (The "Hidden" Coupling)

In ultra-dry, high-field (600 MHz+) conditions, you may observe splitting on the

-

Mechanism: Through-space or long-range through-bond coupling (

or -

Appearance: The broad singlets may resolve into triplets (coupling to 2 equivalent ortho-F).

-

Action: Do not mistake this for impurity splitting. It confirms the structural connectivity.

The Shake (The Eraser Test)

To definitively prove the peaks are -OH and -NH₂:

-

Acquire the standard spectrum in DMSO-

. -

Add 1 drop of

to the tube and shake. -

Re-acquire.

-

Result: The peaks at ~10 ppm and ~5 ppm will disappear (exchanged for D, which is silent in 1H NMR). The HDO peak (water) will grow significantly.

NMR Validation (Mandatory Cross-Check)

Since the 1H spectrum is sparse, the

-

Expected Pattern: Two distinct signals (AA'BB' system or similar).

-

Ortho-F (to OH): Typically -160 to -170 ppm.

-

Meta-F (to OH): Typically -170 to -180 ppm.

-

-

Integration should be 1:1 (2F : 2F).

Part 5: Troubleshooting & Artifacts

Decision Logic for Spectral Analysis

Figure 2: Diagnostic logic for validating the spectrum.

Common Artifacts Table

| Artifact | Appearance | Cause | Solution |

| Broad Hump (3-5 ppm) | Undefined baseline rise | Merged | Dry with sieves; switch to DMSO- |

| Doublet at 1.2 ppm | Sharp doublet | Grease/Lipid contamination. | Clean glassware with |

| Singlet at 3.33 ppm | Sharp singlet | Residual | Inevitable; ensure it doesn't overlap with |

| Multiplets (7.0 ppm) | Weak signals | Non-fluorinated phenol impurity. | Recrystallize sample. |

References

-

PubChem. (2025).[1][2] this compound (Compound).[3][1] National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for exchangeable proton behavior).

-

Reich, H. J. (2023). Proton NMR Data: Chemical Shifts of OH and NH Protons. University of Wisconsin-Madison. [Link]

Sources

13C NMR analysis of 4-Amino-2,3,5,6-tetrafluorophenol

Technical Guide: C NMR Analysis of 4-Amino-2,3,5,6-tetrafluorophenol

Document Control:

-

Version: 1.0

-

Subject: Structural Characterization & Protocol Optimization

Executive Summary

This compound is a critical intermediate in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), often serving as a precursor for active esters (e.g., TFP esters). While

However, the analysis of this molecule is non-trivial. The presence of four fluorine atoms creates a complex spin system where every carbon atom is split into multiplets , significantly reducing signal-to-noise (S/N) ratios and complicating assignment. This guide provides a validated workflow to overcome the "invisible peak" phenomenon caused by extensive C-F coupling and long relaxation times.

Theoretical Framework: The Spin System

To interpret the spectrum, one must understand the magnetic environment created by the

Multiplicity & Coupling

Unlike standard organic molecules where

-

Direct Coupling (

): Carbons at positions 2, 3, 5, and 6 are directly bonded to fluorine. They exhibit massive splitting ( -

Long-Range Coupling (

): The quaternary carbons (C1 and C4) are not bonded to fluorine but are split by adjacent fluorines into triplets or multiplets.

The "Invisible Peak" Challenge

In a standard parameter set, the signal intensity of a carbon atom is distributed into a multiplet (e.g., a doublet of doublets of doublets).

-

Consequence: A single carbon signal is split into 8+ sub-peaks.

-

Result: The effective height of the signal drops below the noise floor if the number of scans (NS) is insufficient.

Experimental Protocol

This protocol is designed to maximize sensitivity for quaternary, fluorinated carbons.

Sample Preparation

-

Solvent: DMSO-d6 is mandatory.

-

Reasoning: Chloroform (

) often leads to aggregation of polar phenols, broadening peaks. DMSO disrupts intermolecular H-bonding, sharpening signals.

-

-

Concentration: Minimum 50 mg/0.6 mL . High concentration is required to counteract signal dispersion due to splitting.

-

Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 or zgig | Power-gated decoupling. zgig (Inverse Gated) eliminates NOE for quantitative integration, but zgpg30 is preferred for S/N. |

| Relaxation Delay (D1) | 3.0 - 5.0 sec | CRITICAL. Quaternary carbons (C-F, C-OH) have very long |

| Spectral Width (SW) | 240 ppm | Ensure capture of all carbonyl/aromatic regions without folding. |

| Scans (NS) | 1024 - 4096 | Due to C-F splitting, signal intensity is diluted. High scan counts are non-negotiable. |

| Temperature | 298 K | Standard. |

Workflow Visualization

Figure 1: Optimized experimental workflow for polyfluorinated aromatics. Note the emphasis on Relaxation Delay (D1) and Processing Line Broadening (LB).

Spectral Analysis & Assignment

The spectrum will display six distinct carbon environments (due to symmetry, C2/C6 are equivalent, as are C3/C5).

Chemical Shift Data (DMSO-d6)

| Carbon Position | Assignment | Multiplicity | Coupling Constants ( | |

| C-1 | C-OH | ~133.5 | Triplet (t) | |

| C-2, C-6 | C-F | ~141.0 | Doublet (dm) | |

| C-3, C-5 | C-F | ~136.5 | Doublet (dm) | |

| C-4 | C-NH | ~128.0 | Triplet (t) |

Note: Chemical shifts are approximate and solvent-dependent. The key identifier is the coupling pattern , not just the shift.

Assignment Logic

-

The C-F Carbons (C2, C3, C5, C6): Look for the "giant" doublets. They will span ~250 Hz (approx. 2.5 ppm on a 400 MHz instrument). They appear as two clusters of peaks separated by a wide gap.

-

The C-OH Carbon (C1): This is a quaternary carbon coupled to two ortho fluorines (F2/F6). It appears as a triplet (

) with smaller splitting (~15 Hz). -

The C-NH2 Carbon (C4): Similar to C1, this is a triplet due to F3/F5 coupling. It is generally shielded (upfield) relative to C1 due to the electron-donating amine group.

Assignment Flowchart

Figure 2: Logic tree for distinguishing carbon environments in tetrafluorophenol derivatives.

Troubleshooting & Optimization

Issue: "I only see the solvent peaks."

-

Cause: The C-F splitting has dispersed the signal into the noise, or the relaxation delay (D1) was too short for the quaternary carbons to recover.

-

Solution:

-

Increase Line Broadening (LB) in processing to 2.0 Hz. This sacrifices resolution for sensitivity.

-

Increase D1 to 5 seconds.

-

Check the Analog/Digital Filter width . Ensure the spectral width is wide enough (250 ppm) so that the "legs" of the C-F doublets are not cut off.

-

Issue: "The integration is wrong."

-

Cause: NOE enhancement is non-uniform between protonated and non-protonated carbons (though this molecule has no C-H bonds on the ring).

-

Solution: For quantitative purity analysis, use Inverse Gated Decoupling (zgig) and set D1

5

References

- Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text on C-F coupling magnitudes).

-

Sigma-Aldrich. NMR Chemical Shifts of Impurities and Solvents.

-

Reich, H. J. (University of Wisconsin).

C NMR. -

National Institutes of Health (NIH). PubChem Compound Summary for this compound.

-

Alfa Chemistry. 19F Coupling Constants Table.

Technical Guide: FT-IR Spectroscopic Characterization of 4-Amino-2,3,5,6-tetrafluorophenol

Executive Summary

4-Amino-2,3,5,6-tetrafluorophenol (CAS: 1198-27-2) represents a unique class of polyfluorinated aromatic compounds where the electron-withdrawing nature of four fluorine atoms competes with the electron-donating resonance effects of hydroxyl (-OH) and amino (-NH₂) groups.[1] This "push-pull" electronic environment creates a distinct vibrational signature that differs significantly from non-fluorinated analogs like p-aminophenol.

This guide provides a high-resolution technical analysis of the FT-IR spectrum of this compound, designed for researchers synthesizing fluorinated pharmaceutical intermediates or developing conjugation linkers (e.g., for antibody-drug conjugates).[1]

Molecular Context & Electronic Effects

To accurately interpret the IR spectrum, one must first understand the electronic perturbations caused by the tetrafluoro-substitution pattern.

-

Inductive Withdrawal (-I Effect): The four fluorine atoms strongly withdraw electron density from the aromatic ring.[1] This increases the acidity of the phenolic proton (making the O-H bond more polar) and decreases the basicity of the amine.[1]

-

Resonance Donation (+R Effect): Both the -NH₂ and -OH groups donate electron density back into the electron-deficient ring.

-

Vibrational Consequences:

-

C-F Dominance: The C-F stretching vibrations are extremely intense and broad, dominating the 1000–1350 cm⁻¹ region, often obscuring C-O and C-N single bond stretches.[1]

-

Ring Stiffening: The heavy fluorine atoms shift aromatic ring breathing modes to lower frequencies compared to hydrogenated analogs.

-

Diagram: Electronic Effects & Vibrational Mapping

The following diagram illustrates how the structural features of the molecule map to specific regions of the IR spectrum.

Caption: Mapping of electronic structural features to characteristic IR spectral regions.

Experimental Methodology

For reproducible spectral data, the choice of sampling technique is critical due to the compound's potential for hydrogen bonding and oxidation.

Recommended Protocol

-